(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone
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Overview
Description
(1-Methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone: is a complex organic compound featuring an indole ring system substituted with a piperazine moiety. This compound is of interest due to its potential biological and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Friedel-Crafts Acylation: To introduce the piperazine moiety.
Reduction Reactions: To reduce intermediate compounds.
Purification Techniques: Such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: To introduce oxygen-containing functional groups.
Reduction: To reduce nitro groups or carbonyl groups.
Substitution Reactions: To replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Using reagents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Amine derivatives or reduced carbonyl compounds.
Substitution Products: Derivatives with different substituents on the indole or piperazine rings.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological targets and pathways.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the indole and piperazine rings. Similar compounds include:
Indole Derivatives: Other compounds with indole rings, such as tryptophan or serotonin.
Piperazine Derivatives: Compounds containing piperazine rings used in pharmaceuticals.
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Properties
IUPAC Name |
(1-methylindol-3-yl)-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-16-7-3-5-9-19(16)23-11-13-24(14-12-23)21(25)18-15-22(2)20-10-6-4-8-17(18)20/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWHOCMIRBRJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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